Diethyl cromoglycate (CAS 16150-45-1) is a highly lipophilic bischromone derivative and the primary synthetic diethyl ester prodrug of the widely used mast cell stabilizer, cromolyn sodium [1]. In pharmaceutical manufacturing and research, it serves as a critical penultimate intermediate, allowing for controlled saponification to yield the active pharmaceutical ingredient (API) . Unlike its highly polar sodium salt counterpart, diethyl cromoglycate exhibits distinct physicochemical properties, including high organic solubility and membrane permeability, making it an essential compound for prodrug development, organic-phase synthesis workflows, and regulatory analytical testing as a certified reference standard (Impurity B).
Generic substitution of diethyl cromoglycate with the active API (cromolyn sodium) or alternative cromone esters fundamentally fails in both synthetic and formulation contexts [1]. For procurement professionals and process chemists, attempting to use cromolyn sodium as an organic-soluble intermediate is impossible due to its extreme hydrophilicity and practical insolubility in standard organic solvents [1]. Conversely, substituting diethyl cromoglycate with other random alkyl esters alters the saponification kinetics and introduces non-standard impurities, violating established pharmacopeial monographs where the diethyl ester is strictly defined as Cromolyn Related Compound B for quality control . Therefore, procuring the exact diethyl ester is mandatory for validated API synthesis and precise analytical benchmarking.
Diethyl cromoglycate demonstrates a profound shift in lipophilicity compared to the active API, enabling its use in membrane-permeable prodrug research [1]. While cromolyn sodium is practically membrane-impermeable due to its negative charge and high polarity, the esterification of the carboxyl groups yields a highly lipophilic profile [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | Diethyl cromoglycate: LogP = 1.78 |
| Comparator Or Baseline | Cromolyn sodium: LogP = -3.0 |
| Quantified Difference | 4.78 log unit increase in lipophilicity |
| Conditions | Standard partition coefficient modeling (pH 6.5 buffer and 1-octanol) |
This dramatic increase in lipophilicity is critical for researchers developing topical or oral delivery systems where the highly polar sodium salt fails to cross lipid bilayers.
The solubility profile of diethyl cromoglycate dictates its utility in organic-phase synthesis and purification workflows [1]. By masking the polar carboxylate groups, the compound becomes highly suitable for organic extraction, contrasting sharply with the extreme water solubility of the final sodium salt [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Diethyl cromoglycate: 0.052 mg/mL |
| Comparator Or Baseline | Cromolyn sodium: 195.3 mg/mL |
| Quantified Difference | >3,700-fold reduction in aqueous solubility |
| Conditions | Room temperature aqueous media |
This hydrophobic profile allows process chemists to efficiently isolate and purify the intermediate using standard organic solvents before the final saponification step.
In API manufacturing, diethyl cromoglycate is not just a precursor but a strictly regulated analytical marker . It is officially designated as EP Impurity B and USP Cromolyn Related Compound B, making it an indispensable reference material for validating the purity of commercial cromolyn sodium batches .
| Evidence Dimension | Regulatory Analytical Utility |
| Target Compound Data | Diethyl cromoglycate: Certified USP/EP Reference Standard (Impurity B) |
| Comparator Or Baseline | Uncharacterized crude bischromone mixtures: Non-compliant for QC |
| Quantified Difference | Provides exact structural matching for validated HPLC impurity quantification |
| Conditions | Pharmaceutical release testing and method development |
Procuring this specific certified reference material is a strict regulatory requirement for pharmaceutical quality control laboratories releasing cromolyn sodium products.
Due to its stable ester linkages and favorable organic solubility, diethyl cromoglycate is the preferred starting material for the final synthetic step of cromolyn sodium . Process chemists utilize controlled saponification (e.g., with sodium hydroxide) to convert this ester directly into the high-purity disodium salt, streamlining the manufacturing workflow and avoiding complex upstream cyclization steps [1].
Because cromolyn sodium exhibits an extremely low oral bioavailability (0.5 to 2%) and cannot diffuse through the stratum corneum, researchers rely on diethyl cromoglycate for advanced formulation studies [2]. Its significantly higher LogP (1.78) makes it an ideal candidate for evaluating topical, oral, or targeted delivery systems where lipid bilayer penetration is a prerequisite [2].
Analytical laboratories must procure diethyl cromoglycate as a certified secondary standard to comply with USP and EP monographs . As 'Cromolyn Related Compound B', it is used to calibrate HPLC instruments, develop quantitative analytical methods, and ensure that residual unreacted ester in commercial cromolyn sodium batches remains below strict regulatory thresholds .
Irritant